2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorophenyl)azepan-1-yl]ethan-1-one 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorophenyl)azepan-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1795471-32-7
VCID: VC5211968
InChI: InChI=1S/C21H22ClN3O/c22-18-10-8-16(9-11-18)17-5-3-4-12-24(13-17)21(26)14-25-15-23-19-6-1-2-7-20(19)25/h1-2,6-11,15,17H,3-5,12-14H2
SMILES: C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C43
Molecular Formula: C21H22ClN3O
Molecular Weight: 367.88

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorophenyl)azepan-1-yl]ethan-1-one

CAS No.: 1795471-32-7

Cat. No.: VC5211968

Molecular Formula: C21H22ClN3O

Molecular Weight: 367.88

* For research use only. Not for human or veterinary use.

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorophenyl)azepan-1-yl]ethan-1-one - 1795471-32-7

Specification

CAS No. 1795471-32-7
Molecular Formula C21H22ClN3O
Molecular Weight 367.88
IUPAC Name 2-(benzimidazol-1-yl)-1-[3-(4-chlorophenyl)azepan-1-yl]ethanone
Standard InChI InChI=1S/C21H22ClN3O/c22-18-10-8-16(9-11-18)17-5-3-4-12-24(13-17)21(26)14-25-15-23-19-6-1-2-7-20(19)25/h1-2,6-11,15,17H,3-5,12-14H2
Standard InChI Key HMTZRSPZYVCZHD-UHFFFAOYSA-N
SMILES C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C43

Introduction

Molecular Formula

The molecular formula of the compound is C18H18ClN3OC_{18}H_{18}ClN_3O.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Benzodiazole Core: Benzodiazoles are synthesized through cyclization reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

  • Attachment of the Azepane Group: The azepane moiety can be introduced via nucleophilic substitution or reductive amination methods.

  • Coupling with the Chlorophenyl Group: This step may involve halogenation or coupling reactions using chlorinated aromatic precursors.

Pharmacological Potential

Compounds containing benzodiazole and azepane frameworks are often explored for their biological activities:

  • Antimicrobial Activity: Benzodiazoles are known for their efficacy against bacterial and fungal strains.

  • CNS Modulation: The presence of heterocyclic systems like benzodiazole can interact with central nervous system (CNS) receptors, potentially leading to anxiolytic or sedative effects.

  • Anticancer Properties: Similar compounds have been investigated for cytotoxicity against various cancer cell lines.

Receptor Binding Studies

The azepane group may enhance the compound's ability to bind to specific biological targets such as G-protein coupled receptors (GPCRs) or ion channels, due to its flexible seven-membered ring structure.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR): Both 1H^1H and 13C^13C NMR can elucidate the structural framework.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands (e.g., C=O stretch around 1700 cm1^{-1}).

  • X-ray Crystallography: Provides detailed three-dimensional structural information if crystalline samples are available.

Comparative Analysis with Related Compounds

Feature2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(4-chlorophenyl)azepan-1-yl]ethan-1-oneRelated Benzodiazole Compounds
Core StructureBenzodiazoleBenzodiazole
Functional GroupsKetone, ChlorophenylVaries (e.g., hydroxyl, amine)
Biological ActivityAntimicrobial, CNS-activeAntimicrobial, anticancer
SolubilityOrganic solventsOrganic solvents

Future Research Directions

Given its structural complexity and potential pharmacological properties:

  • Docking Studies: Computational modeling can predict its binding affinity to biological targets such as enzymes or receptors.

  • Biological Assays: Screening for antibacterial, antifungal, or anticancer activities will help determine its therapeutic potential.

  • Derivatization: Modifying functional groups may optimize bioavailability or reduce toxicity.

This compound represents a promising candidate for further medicinal chemistry exploration due to its diverse functional groups and heterocyclic framework.

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